(Z)-Oxacyclopentadec-6-en-2-one
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Overview
Description
(Z)-Oxacyclopentadec-6-en-2-one is a chemical compound known for its unique structure and properties It is a macrocyclic lactone, which means it contains a large ring structure with an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Oxacyclopentadec-6-en-2-one typically involves the cyclization of a linear precursor. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst to form the macrocyclic ring. The reaction conditions often include the use of a ruthenium-based catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow chemistry. This approach allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product.
Chemical Reactions Analysis
Types of Reactions
(Z)-Oxacyclopentadec-6-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(Z)-Oxacyclopentadec-6-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism by which (Z)-Oxacyclopentadec-6-en-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its antimicrobial activity may involve disrupting the cell membrane of bacteria, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
(E)-Oxacyclopentadec-6-en-2-one: This isomer has a different spatial arrangement of atoms, which can lead to different chemical properties and reactivity.
Cyclopentadecanone: Another macrocyclic lactone with a similar ring structure but different functional groups.
Uniqueness
(Z)-Oxacyclopentadec-6-en-2-one is unique due to its specific ring size and the presence of a double bond in the Z-configuration. This configuration can influence its chemical reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds.
Properties
CAS No. |
63958-52-1 |
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Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(6Z)-1-oxacyclopentadec-6-en-2-one |
InChI |
InChI=1S/C14H24O2/c15-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16-14/h4,6H,1-3,5,7-13H2/b6-4- |
InChI Key |
USYAGNRXEGBFEX-XQRVVYSFSA-N |
Isomeric SMILES |
C1CCCCOC(=O)CCC/C=C\CCC1 |
Canonical SMILES |
C1CCCCOC(=O)CCCC=CCCC1 |
Origin of Product |
United States |
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